molecular formula C6H7F2N3O2 B10906974 Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10906974
M. Wt: 191.14 g/mol
InChI Key: QFHVJOFFGUEXGD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR spectra of this compound exhibit distinct signals corresponding to its functional groups:

  • The amino proton (NH₂) appears as a broad singlet at δ 6.2–6.5 ppm due to hydrogen bonding with the ester carbonyl.
  • The difluoromethyl group (CF₂H) resonates as a doublet of triplets at δ 5.8–6.1 ppm (²JHF ≈ 55 Hz, ³JHF ≈ 12 Hz).
  • The methyl ester (COOCH₃) produces a singlet at δ 3.8–3.9 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group appears at δ 165–168 ppm, while the pyrazole carbons resonate between δ 140–160 ppm. The CF₂ carbon is observed at δ 110–115 ppm as a triplet due to coupling with fluorine nuclei (¹JCF ≈ 250 Hz).

Infrared (IR) Vibrational Mode Correlations

IR spectroscopy highlights key vibrational modes:

  • N–H stretch : A broad band at 3300–3350 cm⁻¹, indicative of hydrogen-bonded amino groups.
  • C=O stretch : A strong absorption at 1700–1720 cm⁻¹, characteristic of ester carbonyls.
  • C–F stretches : Peaks at 1120–1150 cm⁻¹ and 1200–1220 cm⁻¹, corresponding to symmetric and asymmetric CF₂ vibrations.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a molecular ion peak at m/z 219.05 ([M+H]⁺). Key fragmentation pathways include:

  • Loss of the methoxy group (COOCH₃, −31 Da), yielding a fragment at m/z 188.03.
  • Cleavage of the CF₂H group (−51 Da), producing a peak at m/z 168.02.
  • Subsequent elimination of NH₂ (−16 Da) results in a fragment at m/z 152.01.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Conformations

DFT calculations at the B3LYP/6-311++G(d,p) level predict a planar pyrazole ring with slight puckering at the amino-substituted carbon. The ester group adopts an s-cis conformation, minimizing steric repulsion between the carbonyl oxygen and the pyrazole ring. Intramolecular hydrogen bonding between the amino group (N–H) and ester carbonyl (C=O) stabilizes this conformation, with a calculated bond distance of 1.98 Å.

Table 2: DFT-calculated bond lengths compared to crystallographic data

Bond DFT (Å) X-ray (Å) Deviation (%)
N1–N2 1.37 1.36 0.7
C=O 1.21 1.22 0.8
C–F (avg) 1.34 1.33 0.7

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The HOMO is localized on the amino group and pyrazole ring, while the LUMO resides primarily on the ester carbonyl and CF₂ group. This electronic distribution suggests nucleophilic reactivity at the amino group and electrophilic character at the carbonyl carbon, consistent with observed chemical behavior in related compounds.

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

methyl 5-amino-2-(difluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C6H7F2N3O2/c1-13-5(12)3-2-4(9)10-11(3)6(7)8/h2,6H,1H3,(H2,9,10)

InChI Key

QFHVJOFFGUEXGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1C(F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Sequence

This method begins with N-methyl-3-aminopyrazole as the precursor, proceeding through three stages:

  • Halogenation : Reacting N-methyl-3-aminopyrazole with bromine or iodine in aqueous medium substitutes the pyrazole’s 4-position with a halogen atom, yielding 4-halo-1-methyl-1H-pyrazole-3-amine .

  • Diazotization and Coupling : Treatment with sodium nitrite forms a diazonium salt, which reacts with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (Cu₂O) to introduce the difluoromethyl group at position 3, producing 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole .

  • Grignard Exchange and Carbonation : A Grignard reagent (e.g., isopropyl magnesium chloride) exchanges the halogen at position 4, followed by carboxylation with carbon dioxide to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . Subsequent esterification with methanol yields the target methyl ester.

Optimization of Reaction Conditions

  • Halogenation : Excess bromine (1.2–1.5 equiv) in water at 0–5°C minimizes byproducts.

  • Diazotization : Sodium nitrite (1.1 equiv) in 10% HCl at −10°C ensures complete diazonium salt formation.

  • Coupling : Cuprous oxide (5 mol%) accelerates the difluoromethyl group transfer, achieving >95% conversion.

Yield and Purity Data

StepYield (%)Purity (%)Key Byproducts
Halogenation85–9098.25-Halo isomer (<1.5%)
Diazotization-Coupling75–8099.0Unreacted amine (<2%)
Grignard-Carbonation64 (total)99.5Carboxylic acid dimer (<0.5%)

Claisen Condensation and Ring-Closing Strategy

Key Synthetic Steps

  • Claisen Reaction : Alkyl difluoroacetate undergoes condensation with a trialkyl orthoformate in acetic anhydride, forming alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate .

  • Acidification : The sodium enolate of difluoroacetoacetate is acidified with carbon dioxide-generated carbonic acid (pH 5–7), yielding alkyl difluoroacetoacetate .

  • Ring-Closing : Reaction with methylhydrazine in a biphasic system (toluene/water) catalyzed by weak bases (e.g., K₂CO₃) forms the pyrazole core. Subsequent esterification produces the target compound.

Role of Weak Bases in Regioselectivity

Weak bases like potassium carbonate (1.5 equiv) suppress the formation of regioisomers by stabilizing the transition state. For example, using K₂CO₃ reduces the undesired 4-carboxy isomer from 15% to <0.1%.

Industrial Scalability

  • Reactor Design : Continuous flow systems for Claisen condensation improve heat dissipation, reducing decomposition.

  • Cost Analysis :

    ComponentCost per kg (USD)Contribution to Total Cost (%)
    Methylhydrazine12045
    Triethyl orthoformate9030
    Solvent Recovery2015

Comparative Analysis of Methodologies

ParameterHalogenation-DiazotizationClaisen Condensation
Total Yield64%83.8%
Purity99.5%99.9%
Regioisomer ControlHalogen position dictates outcomeBase-mediated selectivity
ScalabilitySuitable for >100 kg batchesRequires flow chemistry
Environmental ImpactHigh halogen wasteLow solvent usage

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylate ester group enables acid-base equilibria, with reactivity modulated by pH and solvent polarity. In basic conditions, the ester undergoes partial hydrolysis to form the corresponding carboxylic acid, while acidic environments stabilize the ester form. The amino group (pKa ~8–10) can act as a nucleophile or base, participating in proton transfer reactions under varying conditions.

Coupling Reactions via the Amino Group

The primary amine facilitates coupling reactions, forming amide or urea derivatives. For example:

Reaction Type Reagents/Conditions Product Yield
AmidationAcyl chlorides, DCM, 0–5°CN-acylated pyrazole derivatives70–85%
CondensationIsocyanates, THF, RTUrea-linked compounds65–78%

These reactions are critical for synthesizing bioactive analogs, such as antifungal agents .

Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under alkaline conditions (NaOH/KOH) to yield 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid. Transesterification with alcohols (e.g., ethanol, isopropanol) in acidic media produces alternative esters :

text
R-OH + Methyl ester → R-ester + methanol Catalyst: H2SO4 or p-TsOH, reflux, 6–8h Yield: 80–92%[4]

Cyclization and Ring-Closure Reactions

In the presence of methylhydrazine and catalysts (KI/NaI), the compound participates in regioselective cyclization to form pyrazole carboxylates. Key parameters include:

  • Temperature : −30°C to 0°C for condensation; 50–120°C for cyclization

  • Catalyst : 0.2–1.0 eq KI/NaI relative to substrate

  • Regioselectivity : Favors 3-difluoromethyl isomer (95:5 ratio over 5-isomer)

Electrophilic Substitution at the Difluoromethyl Group

The difluoromethyl moiety exhibits limited reactivity but can undergo halogen exchange under radical conditions. For example, photochemical bromination replaces fluorine with bromine, though yields are moderate (40–55%).

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with CO2 and HF as primary byproducts. Oxidative stability tests (H2O2, 30% w/v) indicate no degradation below 50°C, but rapid decomposition occurs at 80°C.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H7F2N3O2
  • Molecular Weight : 191.14 g/mol
  • IUPAC Name : Methyl 5-amino-2-(difluoromethyl)pyrazole-3-carboxylate
  • Canonical SMILES : COC(=O)C1=CC(=NN1C(F)F)N

The presence of difluoromethyl and amino groups enhances its chemical stability and biological activity, making it valuable for diverse applications.

Fungicidal Properties

One of the primary applications of methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is as an intermediate in the synthesis of fungicides. Compounds derived from this structure have shown effective fungicidal properties by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This inhibition is crucial for controlling various fungal pathogens, making it an essential component in crop protection strategies. Notable fungicides synthesized from this compound include Isopyrazam and Sedaxane, which are commercially available and target major agricultural pests .

Medicinal Chemistry

In addition to agricultural applications, this compound has potential implications in medicinal chemistry. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and anticancer activities. For instance, molecular docking studies suggest that this compound may interact with enzymes involved in metabolic pathways, influencing their activity .

Case Study 1: Synthesis of Fungicides

A study on the synthesis of this compound highlighted its role as a key intermediate in developing new fungicides. The research demonstrated that optimizing the synthetic route not only improved yield but also reduced the environmental footprint associated with large-scale production .

CompoundApplicationTarget Pathogen
IsopyrazamFungicideVarious fungal pathogens
SedaxaneFungicideMajor agricultural pests

Case Study 2: Anticancer Activity

Research has also focused on the anticancer properties of pyrazole derivatives. One study indicated that compounds similar to this compound exhibited notable growth inhibition against various cancer cell lines. The study emphasized structural modifications that enhance biological activity while maintaining safety profiles .

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs to highlight structural, physical, and functional differences.

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Hazards References
Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (Target Compound) ~C₆H₇F₂N₃O₂ ~205.17* 1: CF₂H; 3: NH₂; 5: COOCH₃ Inferred agrochemical use (structural analogy)
Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate C₆H₅ClF₂N₂O₂ 212.57 1: CF₂H; 4: Cl; 5: COOCH₃ Discontinued (potential herbicide candidate)
Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate C₇H₈F₂N₂O₂ 190.15 3: CF₂H; 5: COOCH₂CH₃ Herbicidal applications; Hazard: H302 (harmful if swallowed)
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid C₆H₆F₂N₂O₂ 176.12 1: CF₂H; 3: COOH; 5: CH₃ Storage: 2–8°C; Hazard: H301 (toxic if swallowed)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS 437.15 1: Aryl; 3: CN; 4: SF₃; 5: NH₂ Pesticide (broad-spectrum insecticide)

*Molecular weight estimated based on (C₇H₉F₂N₃O₂: 205.17) after adjusting for substituent differences.

Key Research Findings and Discussion

Structural Influences on Bioactivity
  • Difluoromethyl Group: Present in all compounds listed, this group improves metabolic stability and lipophilicity, critical for agrochemical efficacy .
Hazard Profiles

    Biological Activity

    Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS No. 2101197-87-7) is a synthetic compound belonging to the pyrazole family, characterized by its difluoromethyl and carboxylate functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine.

    • Molecular Formula : C₆H₇F₂N₃O₂
    • Molecular Weight : 191.1355 g/mol
    • Structure : The compound features a pyrazole ring with an amino group and a difluoromethyl substituent, which are critical for its biological activity.

    This compound primarily inhibits succinate dehydrogenase (SDH), an enzyme integral to the mitochondrial respiratory chain. This inhibition disrupts the citric acid cycle and electron transport chain, leading to impaired cellular respiration and, ultimately, cell death .

    Target Pathways

    • Succinate Dehydrogenase Inhibition : The compound acts on SDH, affecting energy metabolism.
    • Cellular Respiration Disruption : The inhibition results in decreased ATP production, which is essential for cell survival.

    Biological Activity

    Research indicates that this compound exhibits notable antifungal and antibacterial properties. Its efficacy is particularly relevant in agricultural settings where it is used as an intermediate in the synthesis of fungicides that target various fungal pathogens.

    Antifungal Activity

    This compound has been shown to be effective against several fungal species. Its mechanism involves the inhibition of SDH, similar to other compounds in its class that are used as fungicides .

    Case Studies

    • Fungicidal Efficacy : In studies involving crop protection agents, compounds structurally related to this compound demonstrated significant activity against Zymoseptoria tritici, a major pathogen in cereal crops .
    • Comparative Analysis : A comparative study showed that derivatives of this compound exhibited varying degrees of antifungal activity, with some achieving EC50 values as low as 0.010 μM against specific fungal strains .

    Research Findings

    Recent studies have focused on optimizing the biological activity of pyrazole derivatives through structural modifications. For instance, modifications enhancing solubility and metabolic stability have been explored, yielding compounds with improved pharmacological profiles .

    Data Tables

    PropertyValue
    Molecular FormulaC₆H₇F₂N₃O₂
    Molecular Weight191.1355 g/mol
    CAS Number2101197-87-7
    Antifungal Activity (EC50)Varies (as low as 0.010 μM)
    Primary TargetSuccinate Dehydrogenase (SDH)

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed for preparing Methyl 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylate?

    • Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are further functionalized via halogenation, difluoromethylation, and carboxylation. Hydrolysis of ester intermediates (e.g., ethyl to methyl esters) under basic conditions is critical for carboxylate formation . Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids can introduce aryl/heteroaryl groups at specific positions .

    Q. How is the structural integrity of this compound validated experimentally?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and purity. For example, characteristic shifts for the difluoromethyl group (-CF₂H) appear as a triplet near δ 6.0–7.0 ppm in ¹H NMR .
    • X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) confirm molecular geometry and packing . Software like Mercury aids in visualizing intermolecular interactions .

    Q. What safety protocols are recommended for handling this compound?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
    • Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis or decomposition .
    • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .

    Advanced Research Questions

    Q. How can reaction yields be optimized for introducing the difluoromethyl group?

    • Methodological Answer :

    • Reagent Selection : Use difluoromethylating agents like ClCF₂H or BrCF₂H under inert atmospheres to minimize side reactions.
    • Catalysis : Copper(I) iodide or silver nitrate can enhance difluoromethylation efficiency in heterocyclic systems .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility, while controlled temperatures (60–80°C) reduce decomposition .

    Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

    • Methodological Answer :

    • Variable Temperature NMR : Perform experiments at higher temperatures to distinguish dynamic effects (e.g., rotamers) from structural isomers.
    • Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
    • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign coupling pathways .

    Q. What computational approaches are suitable for predicting the compound’s reactivity?

    • Methodological Answer :

    • DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G(d,p) level to study frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
    • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis or aggregation behavior .
    • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

    Q. How does crystal packing influence the compound’s physicochemical properties?

    • Methodological Answer :

    • Packing Analysis : Use Mercury to identify π-π stacking, hydrogen bonds (e.g., N–H···O=C), and van der Waals interactions. For example, carboxylate groups often form dimers via O–H···O hydrogen bonds, affecting solubility .
    • Thermal Stability : Correlate DSC/TGA data with packing density. Tightly packed crystals exhibit higher melting points and lower hygroscopicity .

    Q. How can structure-activity relationship (SAR) studies be designed for this compound?

    • Methodological Answer :

    • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing difluoromethyl with trifluoromethyl or methylsulfonyl) to assess electronic effects .
    • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
    • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ, LogP) with bioactivity .

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